molecular formula C8H8BrF2N B13600261 1-(3-Bromo-2,4-difluorophenyl)ethanamine

1-(3-Bromo-2,4-difluorophenyl)ethanamine

Cat. No.: B13600261
M. Wt: 236.06 g/mol
InChI Key: GOBSVHFXWDHHMJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,4-difluorophenyl)ethan-1-amine is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-2,4-difluorophenyl)ethan-1-amine typically involves the bromination and fluorination of a phenyl ring followed by the introduction of an ethanamine group. One common method includes the following steps:

    Bromination: The starting material, 2,4-difluoroaniline, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Amination: The brominated intermediate is then reacted with ethylamine under basic conditions to introduce the ethanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2,4-difluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution: Formation of various substituted phenyl ethanamines.

    Oxidation: Formation of 1-(3-bromo-2,4-difluorophenyl)ethanone.

    Reduction: Formation of 1-(3-bromo-2,4-difluorophenyl)ethanol.

Scientific Research Applications

1-(3-Bromo-2,4-difluorophenyl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which 1-(3-bromo-2,4-difluorophenyl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 1-(3-Bromo-2,4-difluorophenyl)ethanone
  • 2-Bromo-1-(3,4-difluorophenyl)ethanone
  • 1-Bromo-2,4-difluorobenzene

Comparison: 1-(3-Bromo-2,4-difluorophenyl)ethan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with an ethanamine group This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding interactions in biological systems

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

1-(3-bromo-2,4-difluorophenyl)ethanamine

InChI

InChI=1S/C8H8BrF2N/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4H,12H2,1H3

InChI Key

GOBSVHFXWDHHMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)Br)F)N

Origin of Product

United States

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